N'-Heptylidene-N-methylformohydrazide

Description

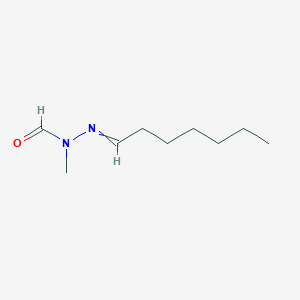

N'-Heptylidene-N-methylformohydrazide is a hydrazide derivative characterized by a formyl group (–CHO) attached to a methyl-substituted hydrazine backbone, with a heptylidene moiety (–CH₂–(CH₂)₅–CH=) at the N' position. The heptylidene group introduces a seven-carbon aliphatic chain with a terminal double bond, which enhances lipophilicity compared to aromatic analogs . This compound belongs to the broader class of acylhydrazones, known for their versatile applications in medicinal chemistry and materials science.

Properties

CAS No. |

61748-12-7 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(heptylideneamino)-N-methylformamide |

InChI |

InChI=1S/C9H18N2O/c1-3-4-5-6-7-8-10-11(2)9-12/h8-9H,3-7H2,1-2H3 |

InChI Key |

IHCJRPMANNTOMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=NN(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Heptylidene-N-methylformohydrazide typically involves the condensation reaction between heptanal and N-methylformohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by evaporation of the solvent and purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of N’-Heptylidene-N-methylformohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N’-Heptylidene-N-methylformohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone linkage allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Chemistry: N’-Heptylidene-N-methylformohydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used as a reagent for the detection and quantification of aldehydes and ketones. It forms stable hydrazone derivatives with these carbonyl compounds, which can be analyzed using spectroscopic techniques .

Medicine: Hydrazones are known for their antimicrobial, antiviral, and anticancer properties, making N’-Heptylidene-N-methylformohydrazide a valuable compound for drug discovery .

Industry: In the industrial sector, N’-Heptylidene-N-methylformohydrazide is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products .

Mechanism of Action

The mechanism of action of N’-Heptylidene-N-methylformohydrazide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the hydrazone linkage, which can undergo nucleophilic addition reactions with amino acid residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hydrazide derivatives allows for systematic comparisons. Below, N'-Heptylidene-N-methylformohydrazide is analyzed against sulfonohydrazides, carbohydrazides, and other related compounds.

Structural and Functional Group Variations

- Sulfonohydrazides (): Compounds such as N'-(2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)methanesulfonohydrazide (I-15) feature a sulfonyl (–SO₂–) group instead of formyl. This substitution increases polarity and hydrogen-bonding capacity, leading to higher melting points (e.g., 266–267°C for I-15) compared to aliphatic hydrazides .

- Carbohydrazides ():

N-((2-Methoxynaphthalen-1-yl)methylene)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide (12) incorporates a conjugated aromatic system, enhancing UV absorption and π-π stacking interactions. The presence of methoxy groups improves solubility in polar solvents (e.g., DMSO) but reduces thermal stability (melting point: 250–252°C) . - Thiohydrazides ():

N'-Phenyl-2,4-dihydroxybenzene carbothiohydrazide (9) replaces the oxygen atom in the carbonyl group with sulfur, altering electronic properties (IR: ν C=S at 1047 cm⁻¹) and redox behavior .

Physicochemical Properties

- Lipophilicity: The heptylidene chain in the target compound likely increases logP compared to aromatic derivatives, favoring membrane permeability in biological systems .

- Thermal Stability: Sulfonohydrazides exhibit higher melting points due to strong intermolecular hydrogen bonding (–SO₂–···H–N–), whereas aliphatic hydrazides (e.g., N'-Heptylidene derivatives) may have lower thermal stability .

Spectroscopic Signatures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.